molecular formula C12H6N4 B1599614 4,4'-Dicyano-2,2'-bipyridine CAS No. 67491-43-4

4,4'-Dicyano-2,2'-bipyridine

Cat. No. B1599614
CAS RN: 67491-43-4
M. Wt: 206.2 g/mol
InChI Key: IUMFOUVCDJGKNS-UHFFFAOYSA-N
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Description

4,4’-Dicyano-2,2’-bipyridine is a chemical compound with the molecular formula C12H6N4 . It has an average mass of 206.203 Da and a monoisotopic mass of 206.059250 Da . It is used as a photosensitizer for solar fuel generation .


Synthesis Analysis

The synthesis of 4,4’-Dicyano-2,2’-bipyridine has been described in several studies . One study describes a one-step synthesis of 4,4’-Dicyano-2,2’-bipyridine and its corresponding ruthenium complexes .


Molecular Structure Analysis

The molecular structure of 4,4’-Dicyano-2,2’-bipyridine is characterized by the presence of two pyridyl groups that can rotate along the carbon-carbon structure . The presence of cyano groups in the molecule lowers the energy of the LUMO (π*) .


Chemical Reactions Analysis

4,4’-Dicyano-2,2’-bipyridine is known to undergo selective mono- or disubstitution processes under palladium catalysis . It is also a ligand that binds to molybdenum .


Physical And Chemical Properties Analysis

4,4’-Dicyano-2,2’-bipyridine has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±42.0 °C at 760 mmHg, and a flash point of 131.5±13.1 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 1.92 .

Scientific Research Applications

1. Application in Coordination Chemistry

  • Summary of Application : 4,4’-Dicyano-2,2’-bipyridine (dnbpy) and its corresponding ruthenium complexes are synthesized in a fast, economical, and effective one-step process . The compound is used as a functional ligand for transition metal complexes .
  • Methods of Application : The complex [(tbbpy)2Ru(dnbpy)]-(PF6)2 was prepared for the first time (tbbpy = 4,4’-di-tert-butyl-2,2’-bipyridine) and the solid-state molecular structure was investigated with the help of a single-crystal X-ray analysis .
  • Results or Outcomes : The influence of the dnbpy ligand on the metal-to-ligand charge-transfer (MLCT) processes of the complex was studied. The compound shows two absorption maxima in the MLCT region of the UV/Vis spectrum at 418 and 510 nm and the emission is 116 nm redshifted in comparison to that of (tbbpy)3Ru2 .

2. Application in the Synthesis of Potential Anticancer Agents

  • Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is an important intermediate for the preparation of potential anticancer agents .

3. Application in the Development of Photosensitizers for Solar Fuel Generation

  • Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used as a photosensitizer for solar fuel generation .

4. Application in the Synthesis of Conjugated Oligomers

  • Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
  • Methods of Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers .
  • Results or Outcomes : The synthesized oligomers exhibit interesting conductivity properties in the solid state .

5. Application in the Development of Electrochromic Devices

  • Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used in the development of electrochromic devices . The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .

6. Application in the Construction of Supramolecular Complexes

  • Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used in the construction of supramolecular complexes . These complexes have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .

7. Application in Solid Form Screening and Crystal Structure Prediction

  • Summary of Application : Two bipyridine isomers (2,2′- and 4,4′-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction .

8. Application in the Development of Medium- and Environment-Responsive Compounds and Materials

  • Summary of Application : Mono- and di-quaternized 4,4′-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These applications correspond to various disciplines of research and technology .

9. Application in Photosensitizers for Solar Fuel Generation

  • Summary of Application : 4,4’-Dicyano-2,2’-bipyridine is used as a photosensitizer for solar fuel generation .

Safety And Hazards

4,4’-Dicyano-2,2’-bipyridine is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMFOUVCDJGKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439972
Record name 4,4'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dicyano-2,2'-bipyridine

CAS RN

67491-43-4
Record name 4,4'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4.73 g (0.0195 mol) of 4,4'-dicarbamoyl-2,2'-bipyridine [J. Am. Chem. Soc. 80, 2745 (1958)] and 5.67 g (0.0476 mol) of thionyl chloride in 30 ml of pyridine is stirred for 16 hours at 100°. After cooling, the reaction mixture is diluted with 100 ml of methylene chloride, filtered and concentrated to dryness by evaporation. The residue is then chromatographed with methylene chloride over silica gel. In this manner, 4,4'-dicyano-2,2'-bipyridine is obtained in the form of white crystals having a melting point of 238°-240°.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
IN Mills, HN Kagalwala, DN Chirdon, AC Brooks… - Polyhedron, 2014 - Elsevier
Two new photosensitizer complexes were synthesized featuring 4,4′-dicyano-2,2′-bipyridine binding moieties to better facilitate water and zinc reduction. DFT calculations, …
Number of citations: 19 www.sciencedirect.com
S Losse, H Görls, R Groarke, JG Vos, S Rau - 2008 - Wiley Online Library
This report describes a new route for the fast, economical and effective one‐step synthesis and facile workup procedure of 4,4′‐dicyano‐2,2′‐bipyridine (dnbpy) and its …
CE McCusker, JK McCusker - Inorganic chemistry, 2011 - ACS Publications
A series of ruthenium complexes having the general form [Ru(bpy) 3−n (CN-Me-bpy) n ](PF 6 ) 2 (where bpy = 2,2′-bipyridine, CN-Me-bpy = 4,4′-dicyano-5,5′-dimethyl-2,2′-…
Number of citations: 72 pubs.acs.org
R Staehle, R Menzel, K Peuntinger, TD Pilz… - Polyhedron, 2014 - Elsevier
This report describes a new palladium catalyzed synthesis of 4-cyano-1,10-phenanthroline (nphen, 1), 4,7-dicyano-1,10-phenanthroline (dnphen, 2) and their corresponding ruthenium …
Number of citations: 3 www.sciencedirect.com
ML Clark, B Rudshteyn, A Ge… - The Journal of …, 2016 - ACS Publications
Sum frequency generation spectroscopy (SFG) and calculations of SFG spectra based on density functional theory are combined to elucidate the orientation of two Re(R-2,2′-…
Number of citations: 47 pubs.acs.org
A Ge, B Rudshteyn, J Zhu, RJ Maurer… - The Journal of …, 2018 - ACS Publications
A combination of time-resolved vibrational spectroscopy and density functional theory techniques have been applied to study the vibrational energy relaxation dynamics of the Re(4,4′-…
Number of citations: 23 pubs.acs.org
CW Machan, SA Chabolla, J Yin… - Journal of the …, 2014 - ACS Publications
The addition of methyl acetamidomethyl groups at the 4,4′-positions of a 2,2′-bipyridyl ligand is found to enhance the rate of a bimolecular reduction mechanism of CO 2 by Re I fac-…
Number of citations: 166 pubs.acs.org
BN Ghosh - Zeitschrift für anorganische und allgemeine …, 2019 - Wiley Online Library
The synthesis and structural characterization of four new trimethylplatinum(IV) iodide complexes of 2,2′‐bipyridine ligands {[PtMe 3 (4,4′‐Clbipy)I] (1), [PtMe 3 (4,4′‐Brbipy)I] (2), […
Number of citations: 4 onlinelibrary.wiley.com
C Whitney - 2013 - search.proquest.com
The purpose of this research is to develop a molecular sensor capable of binding phosphates with the ultimate goal to identify and quantify phosphorylated proteins. To this end the …
Number of citations: 0 search.proquest.com
PNW Baxter, JA Connor - Journal of organometallic chemistry, 1995 - Elsevier
The influence of various solvents on the electronic absorption spectra in the visible region of complexes of the general type [M(CO) 4 (n,n′-X 2 -bipy)] (M = Cr, Mo, W; n = 3, 4, 5, 6; X = …
Number of citations: 1 www.sciencedirect.com

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